![molecular formula C18H16Cl2N4OS B2461950 3-[4-烯丙基-5-(甲硫基)-4H-1,2,4-三唑-3-基]-1-(2,4-二氯苄基)-2(1H)-吡啶酮 CAS No. 477853-06-8](/img/structure/B2461950.png)
3-[4-烯丙基-5-(甲硫基)-4H-1,2,4-三唑-3-基]-1-(2,4-二氯苄基)-2(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic compound characterized by its complex structure, which includes an allyl group, a methylsulfanyl group, a dichlorobenzyl group, and a triazole ring. This unique configuration lends the compound several interesting chemical and biological properties.
科学研究应用
The compound has found applications in various fields due to its unique properties:
Chemistry: : It is used as an intermediate in the synthesis of other complex molecules.
Biology: : The triazole ring is known for its bioactivity, making the compound useful in studying enzyme interactions and other biological pathways.
Medicine: : Potential therapeutic uses are being explored, particularly in the development of antifungal and anticancer agents.
Industry: : Its stability and reactivity make it useful in material science, particularly in the creation of specialized polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step reactions:
Initial formation of the triazole ring: : The precursor triazole ring is synthesized using anhydrous hydrazine and an appropriate alkylating agent.
Allylation and methylation: : Allyl chloride and methylsulfanyl reagents are introduced to the triazole under controlled conditions to form the functional groups.
Coupling with the dichlorobenzyl group: : This final step involves coupling the 2,4-dichlorobenzyl group with the synthesized intermediate, using palladium-catalyzed coupling reactions.
Industrial Production Methods
In industrial settings, the production is scaled up, focusing on optimizing yield and minimizing costs. Continuous-flow reactors and automation are often used to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced under suitable conditions, altering its chemical properties.
Substitution: : Nucleophilic substitution can occur at the allyl group, leading to a variety of derivative compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
作用机制
The compound's mechanism of action varies depending on the application:
Biological Activity: : It interacts with biological targets by binding to enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : In medical research, it is studied for its effects on the pathways involved in cell growth and apoptosis, indicating potential as an anticancer agent.
相似化合物的比较
Compared to other similar compounds, such as:
3-(4-methyl-5-thioxo-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The allyl group imparts additional reactivity and potential bioactivity.
3-(4-allyl-5-hydroxy-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The methylsulfanyl group adds unique reactivity compared to a hydroxyl group.
3-(4-allyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The difference in the alkyl group length can influence the compound's physical properties and reactivity.
Conclusion
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a versatile compound with significant scientific and industrial potential. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of ongoing research.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-8-24-16(21-22-18(24)26-2)14-5-4-9-23(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-7,9-10H,1,8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWLYRHIYLPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
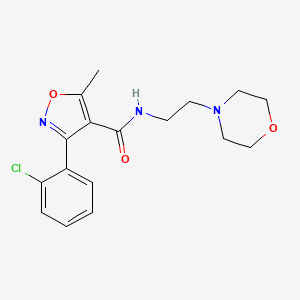
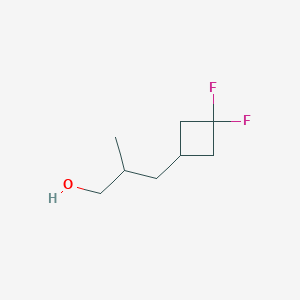
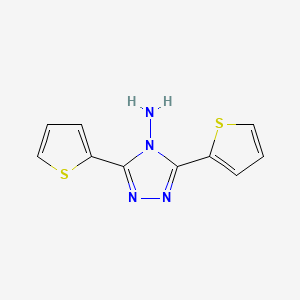
![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)
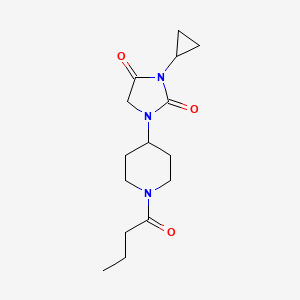
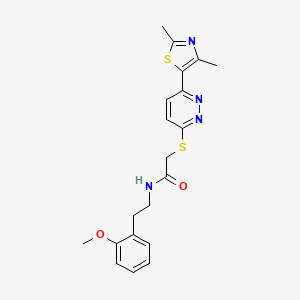
![5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461877.png)
![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2461878.png)
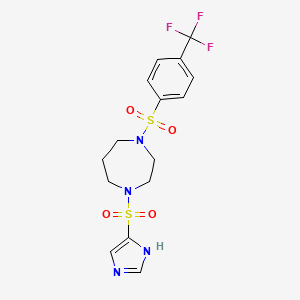
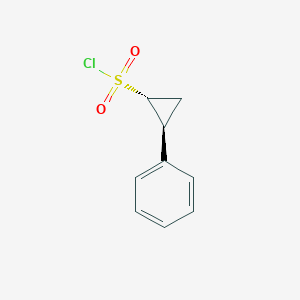
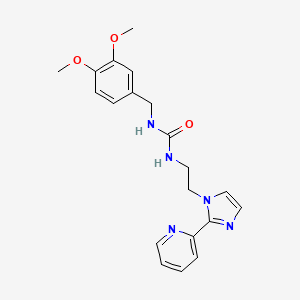
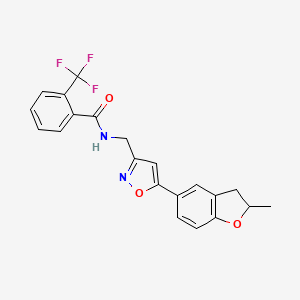
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)
